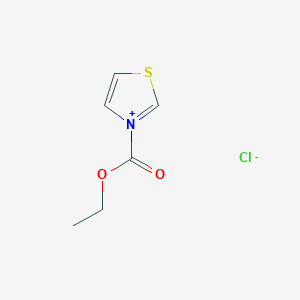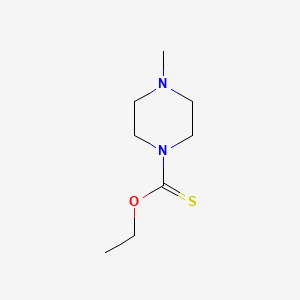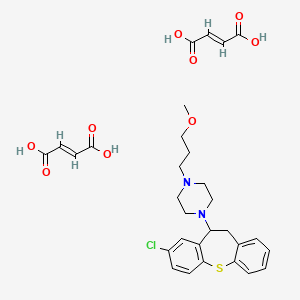
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride is an organic compound that belongs to the thiazolium family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The ethoxycarbonyl group attached to the thiazole ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride typically involves the reaction of ethyl chloroformate with a thiazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Thiazole} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The purification of the product is typically achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiazole ring.
Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride exerts its effects involves interactions with various molecular targets. The thiazole ring can participate in electron transfer reactions, and the ethoxycarbonyl group can act as a leaving group in substitution reactions. These interactions can affect the activity of enzymes and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)-1,3-thiazol-3-ium chloride: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Ethoxycarbonyl)-1,3-oxazol-3-ium chloride: Similar structure but with an oxygen atom in the ring instead of sulfur.
Propiedades
Número CAS |
93472-12-9 |
|---|---|
Fórmula molecular |
C6H8ClNO2S |
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
ethyl 1,3-thiazol-3-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C6H8NO2S.ClH/c1-2-9-6(8)7-3-4-10-5-7;/h3-5H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NUIVDIDKJPCNEZ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)[N+]1=CSC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)









